N-cyclopropyl-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-cyclopropyl-N’-(1-phenylethyl)ethanediamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclopropyl group and a phenylethyl group attached to an ethanediamide backbone. This compound is of interest due to its potential use in medicinal chemistry, materials science, and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide typically involves the reaction of cyclopropylamine with 1-phenylethylamine in the presence of an appropriate coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Materials Science: It is investigated for its material properties, such as its potential use in the development of new polymers or coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(2-phenylethyl)ethanediamide
- N-cyclopropyl-N’-(1-phenylethyl)propanediamide
Uniqueness
N-cyclopropyl-N’-(1-phenylethyl)ethanediamide is unique due to its specific structural features, such as the presence of both cyclopropyl and phenylethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-cyclopropyl-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYYQPDNSDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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